molecular formula C13H13Cl2N3O B10948197 2,4-dichloro-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]benzamide

2,4-dichloro-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]benzamide

Cat. No.: B10948197
M. Wt: 298.16 g/mol
InChI Key: HDYDBPWIKPZMGS-UHFFFAOYSA-N
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Description

2,4-dichloro-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of two chlorine atoms at the 2 and 4 positions of the benzene ring, and a pyrazole moiety attached to the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]benzamide typically involves the following steps:

    Formation of the pyrazole moiety: The pyrazole ring can be synthesized by reacting hydrazine with an appropriate 1,3-dicarbonyl compound under acidic conditions.

    Attachment of the pyrazole to the benzamide: The synthesized pyrazole is then reacted with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole moiety.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.

Major Products Formed

    Substitution Reactions: Products include derivatives with different substituents on the benzene ring.

    Oxidation and Reduction: Products include oxidized or reduced forms of the pyrazole moiety.

Scientific Research Applications

2,4-dichloro-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2,4-dichlorobenzamide: Lacks the pyrazole moiety, making it less versatile in certain applications.

    N-[(1-ethyl-1H-pyrazol-5-yl)methyl]benzamide: Lacks the chlorine substituents, which may affect its reactivity and biological activity.

Uniqueness

2,4-dichloro-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]benzamide is unique due to the combination of the dichlorobenzene and pyrazole moieties, providing a distinct set of chemical and biological properties that can be leveraged in various research and industrial applications.

Properties

Molecular Formula

C13H13Cl2N3O

Molecular Weight

298.16 g/mol

IUPAC Name

2,4-dichloro-N-[(2-ethylpyrazol-3-yl)methyl]benzamide

InChI

InChI=1S/C13H13Cl2N3O/c1-2-18-10(5-6-17-18)8-16-13(19)11-4-3-9(14)7-12(11)15/h3-7H,2,8H2,1H3,(H,16,19)

InChI Key

HDYDBPWIKPZMGS-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)CNC(=O)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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